molecular formula C73H108O12 B1672178 Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) CAS No. 6683-19-8

Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)

Cat. No.: B1672178
CAS No.: 6683-19-8
M. Wt: 1177.6 g/mol
InChI Key: BGYHLZZASRKEJE-UHFFFAOYSA-N
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Description

Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is a chemical compound known for its antioxidant properties. It is composed of four sterically hindered phenols linked through a pentaerythritol core. This compound is widely used as a primary antioxidant for stabilizing polymers, particularly polyethylene and polypropylene .

Mechanism of Action

Irganox 1010, also known as Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) or Tetraalkofen BPE, is a sterically hindered phenolic antioxidant . It is a highly effective, non-discoloring stabilizer for organic substrates such as plastics, synthetic fibers, elastomers, adhesives, waxes, oils, and fats .

Target of Action

These substrates are susceptible to thermo-oxidative degradation, which Irganox 1010 helps to prevent .

Mode of Action

Irganox 1010 works by interrupting the oxidation process, neutralizing free radicals that cause oxidative degradation .

Biochemical Pathways

It is known that the compound interrupts the oxidation process, thereby preventing the degradation of organic substrates .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drugs and their absorption, distribution, metabolism, and excretion (ADME) in the body, it can be loosely applied to Irganox 1010 in terms of its interaction with organic substrates. Irganox 1010 is known for its good compatibility, high resistance to extraction, and low volatility . These properties likely contribute to its bioavailability and effectiveness as an antioxidant.

Result of Action

The primary result of Irganox 1010’s action is the protection of organic substrates against thermo-oxidative degradation .

Action Environment

The action of Irganox 1010 can be influenced by various environmental factors. For instance, the compound is recommended for use only outdoors or in a well-ventilated area . Furthermore, the concentration levels for Irganox 1010 can range between 0.05% and 0.4% depending on the substrate, processing conditions, and long-term thermal stability requirements .

Biochemical Analysis

Biochemical Properties

Irganox 1010 plays a crucial role in biochemical reactions by scavenging and neutralizing free radicals and other reactive species that can cause oxidative damage . It interacts with various enzymes, proteins, and other biomolecules to exert its antioxidant effects. The phenolic groups in Irganox 1010 donate hydrogen atoms to free radicals, thereby stabilizing them and preventing further oxidative reactions . This interaction helps in maintaining the integrity of cellular components and preventing oxidative stress.

Cellular Effects

Irganox 1010 influences various cellular processes by protecting cells from oxidative damage. It helps in maintaining cell function by preventing lipid peroxidation and preserving the integrity of cell membranes . Additionally, Irganox 1010 can impact cell signaling pathways and gene expression by modulating the levels of reactive oxygen species (ROS) within cells . By reducing oxidative stress, Irganox 1010 supports cellular metabolism and overall cell health.

Molecular Mechanism

The molecular mechanism of Irganox 1010 involves its ability to donate hydrogen atoms from its phenolic groups to neutralize free radicals . This antioxidant action prevents the initiation and propagation of oxidative chain reactions. Irganox 1010 can also interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating them to modulate cellular redox balance . These interactions help in maintaining cellular homeostasis and protecting biomolecules from oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Irganox 1010 can change over time due to its stability and degradation properties. Irganox 1010 is known for its long-term thermal stability, which allows it to provide sustained antioxidant protection . Over extended periods, it may undergo degradation, leading to a decrease in its effectiveness .

Dosage Effects in Animal Models

The effects of Irganox 1010 vary with different dosages in animal models. At lower dosages, Irganox 1010 effectively protects against oxidative stress without causing adverse effects . At higher dosages, it may exhibit toxic effects, including potential organ toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage to balance its antioxidant benefits with potential risks.

Metabolic Pathways

Irganox 1010 is involved in metabolic pathways related to oxidative stress responses. It interacts with enzymes and cofactors that regulate redox balance within cells . By scavenging free radicals, Irganox 1010 helps in maintaining metabolic flux and preventing the accumulation of harmful oxidative byproducts . Its role in these pathways supports cellular health and prevents oxidative damage to biomolecules.

Transport and Distribution

Within cells and tissues, Irganox 1010 is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular compartments . The distribution of Irganox 1010 within cells is influenced by its solubility and affinity for different cellular components . These interactions determine its localization and accumulation within specific tissues.

Subcellular Localization

Irganox 1010 exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . The localization of Irganox 1010 within subcellular structures, such as mitochondria and endoplasmic reticulum, allows it to effectively neutralize free radicals and protect cellular components from oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) involves a base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester. This intermediate undergoes high-temperature transesterification with pentaerythritol to yield the final product . The reaction conditions typically involve the use of methanol sodium as a catalyst at temperatures ranging from 100-140°C .

Industrial Production Methods

In industrial settings, the production of this compound can also involve the use of dimeric pentaerythritol and potassium tert-butoxide as catalysts, with dimethylformamide (DMF) as the solvent. This method has been reported to achieve a yield of 95.8% .

Chemical Reactions Analysis

Types of Reactions

Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) primarily undergoes oxidation and substitution reactions due to the presence of phenolic groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and substitution reagents like alkyl halides. The reactions typically occur under mild conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include various substituted phenolic derivatives and oxidized products, which retain the antioxidant properties of the parent compound.

Scientific Research Applications

Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) is unique due to its high efficiency and low volatility, which makes it particularly effective during the high-temperature processing of polymers. Its structure, which links multiple phenolic groups through a pentaerythritol core, enhances its antioxidant activity while minimizing its loss through volatilization .

Properties

IUPAC Name

[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxy]-2,2-bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyloxymethyl]propyl] 3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C73H108O12/c1-65(2,3)49-33-45(34-50(61(49)78)66(4,5)6)25-29-57(74)82-41-73(42-83-58(75)30-26-46-35-51(67(7,8)9)62(79)52(36-46)68(10,11)12,43-84-59(76)31-27-47-37-53(69(13,14)15)63(80)54(38-47)70(16,17)18)44-85-60(77)32-28-48-39-55(71(19,20)21)64(81)56(40-48)72(22,23)24/h33-40,78-81H,25-32,41-44H2,1-24H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BGYHLZZASRKEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)OCC(COC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)(COC(=O)CCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)COC(=O)CCC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C
Source PubChem
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Molecular Formula

C73H108O12
Record name PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE)
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DSSTOX Substance ID

DTXSID1027633
Record name Irganox 1010
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Molecular Weight

1177.6 g/mol
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Physical Description

White solid; [ICSC] White to off-white odorless powder or granules; [Addivant MSDS], WHITE CRYSTALLINE POWDER.
Record name Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)
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Record name PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE)
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Flash Point

297 °C o.c.
Record name PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE)
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Solubility

Solubility in water: none
Record name PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE)
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Density

1.15 g/cm³
Record name PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE)
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Vapor Pressure

negligible
Record name PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE)
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CAS No.

6683-19-8
Record name Antioxidant 1010
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Record name PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE)
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Record name PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE)
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Melting Point

110-125 °C
Record name PENTAERYTHRITOL TETRAKIS(3-(3,5-DI-TERT-BUTYL-4-HYDROXYPHENYL)PROPIONATE)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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